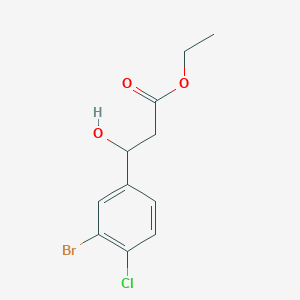
Ethyl 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine and chlorine atom attached to a benzene ring, along with a hydroxypropanoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoate typically involves a multi-step process. One common method is the esterification of 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 3-(3-Bromo-4-chlorophenyl)-3-oxopropanoate.
Reduction: Formation of 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The presence of the bromine and chlorine atoms on the benzene ring can influence its reactivity and binding affinity to biological targets. The hydroxypropanoate ester group may also play a role in its biological activity by interacting with enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoate can be compared with other similar compounds such as:
Ethyl 3-(4-Bromophenyl)-3-hydroxypropanoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Ethyl 3-(3-Chlorophenyl)-3-hydroxypropanoate: Lacks the bromine atom, which may influence its chemical properties and applications.
Ethyl 3-(3-Bromo-4-fluorophenyl)-3-hydroxypropanoate:
The uniqueness of this compound lies in the combination of bromine and chlorine atoms on the benzene ring, which can impart distinct chemical and biological properties compared to its analogs.
Biologische Aktivität
Ethyl 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, highlighting its chemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a hydroxypropanoate structure with a phenyl ring substituted by bromine and chlorine atoms. The molecular formula is C11H10BrClO3 with a molecular weight of approximately 307.57 g/mol. The presence of halogen substituents significantly influences the compound's reactivity and interaction with biological targets.
Structural Comparison Table
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C11H10BrClO3 | Contains both bromine and chlorine on the phenyl ring |
| Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate | C11H10BrFO3 | Different halogen combination affects reactivity |
| Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate | C11H12ClO3 | Lacks bromine substitution, simpler structure |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents enhance the compound's binding affinity, potentially modulating enzymatic activity and influencing metabolic pathways.
Case Studies and Research Findings
- Enzyme Interaction Studies : Research indicates that compounds with similar structures often exhibit significant interactions with enzymes involved in metabolic processes. This compound has been investigated as a biochemical probe for studying enzyme-substrate interactions, particularly in drug development contexts .
- Pharmacological Applications : The compound has shown promise in various pharmacological applications, including anti-cancer and anti-inflammatory activities. Its structural characteristics allow it to target specific pathways involved in disease processes, making it a candidate for further investigation in therapeutic settings .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through the modulation of apoptotic pathways, which is common among halogenated phenolic compounds .
Eigenschaften
Molekularformel |
C11H12BrClO3 |
|---|---|
Molekulargewicht |
307.57 g/mol |
IUPAC-Name |
ethyl 3-(3-bromo-4-chlorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12BrClO3/c1-2-16-11(15)6-10(14)7-3-4-9(13)8(12)5-7/h3-5,10,14H,2,6H2,1H3 |
InChI-Schlüssel |
COCIZDRYTMOFKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)Cl)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















